molecular formula C5H7ClF2N2 B2753360 4-(Difluoromethyl)-5-methyl-1H-imidazole;hydrochloride CAS No. 2580207-97-0

4-(Difluoromethyl)-5-methyl-1H-imidazole;hydrochloride

Cat. No. B2753360
CAS RN: 2580207-97-0
M. Wt: 168.57
InChI Key: RSTHVLXQDYLYTC-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazoles are commonly used in various fields such as pharmaceuticals, agrochemicals, and material science . The difluoromethyl group in the compound could potentially enhance its physical properties including metabolic stability, solubility, and lipophilicity .


Synthesis Analysis

Difluoromethylation processes have been advanced significantly in recent years. These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The synthesis of similar compounds involves the use of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as 1H NMR and HRMS analyses . Density functional theory (DFT) is often applied to calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .


Physical And Chemical Properties Analysis

Physical properties of similar compounds include characteristics that can be measured without changing the composition of the sample under study, such as mass, color, and volume .

Scientific Research Applications

Medicinal Chemistry

The compound, due to its unique chemical and physical properties, holds potential applications in medicinal chemistry . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . These derivatives also show the potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .

Agrochemicals

The compound is also used in the field of agrochemicals . The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of agrochemical design .

Materials Science

In the field of materials science, the compound is used due to its unique chemical and physical properties . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .

Cyclooxygenase-2 Inhibitor

Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives have shown potential as cyclooxygenase-2 inhibitors . The strong affinity of certain derivatives was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor .

Photocatalytic Difluoromethylation

The compound has been used in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds . Visible-light-photocatalyzed difluoromethylation reactions are shown to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .

Late-stage Difluoromethylation

Late-stage difluoromethylation reactions (introduction of difluoromethyl groups in the last stages of synthetic protocols) have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .

Mechanism of Action

While specific information on the mechanism of action for this compound is not available, similar compounds such as eflornithine work by inhibiting the enzyme ornithine decarboxylase .

Safety and Hazards

Safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . The selective introduction of fluorine atoms and fluorinated moieties into organic molecules has become an important area of research .

properties

IUPAC Name

4-(difluoromethyl)-5-methyl-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2.ClH/c1-3-4(5(6)7)9-2-8-3;/h2,5H,1H3,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTHVLXQDYLYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(difluoromethyl)-5-methyl-1H-imidazole hydrochloride

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